3-(Imidazo[1,2-a]pyridin-2-yl)benzamide
CAS No.: 603973-01-9
Cat. No.: VC15944095
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 603973-01-9 |
|---|---|
| Molecular Formula | C14H11N3O |
| Molecular Weight | 237.26 g/mol |
| IUPAC Name | 3-imidazo[1,2-a]pyridin-2-ylbenzamide |
| Standard InChI | InChI=1S/C14H11N3O/c15-14(18)11-5-3-4-10(8-11)12-9-17-7-2-1-6-13(17)16-12/h1-9H,(H2,15,18) |
| Standard InChI Key | VJFGIPQYZCOQGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(=O)N |
Introduction
Chemical Identity and Structural Features
3-(Imidazo[1,2-a]pyridin-2-yl)benzamide (IUPAC name: 3-(imidazo[1,2-a]pyridin-2-yl)benzamide) is a fused heterocyclic compound with the molecular formula C₁₅H₁₂N₃O. Its structure comprises a benzamide group (C₆H₅CONH₂) substituted at the 3-position with an imidazo[1,2-a]pyridine system, a bicyclic scaffold containing a five-membered imidazole ring fused to a six-membered pyridine ring . The planar geometry of the imidazo[1,2-a]pyridine core, as observed in related compounds, facilitates π-π stacking interactions, while the benzamide group introduces hydrogen-bonding capabilities through its amide moiety .
Synthetic Methodologies
Microwave-Assisted Synthesis
Microwave irradiation has been employed to synthesize imidazo[1,2-a]pyridine derivatives efficiently. In a representative procedure , α-bromoketones react with 2-aminopyridines under microwave conditions (100–150°C, 10–30 min) to yield imidazo[1,2-a]pyridine intermediates. Subsequent coupling with benzoyl chloride derivatives introduces the benzamide group. This method offers reduced reaction times (30–60 min) and improved yields (65–85%) compared to conventional heating .
Chemodivergent Approaches
Liu et al. demonstrated a chemodivergent strategy using α-bromoketones and 2-aminopyridines. By modulating oxidants and solvents, the reaction diverges to form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. For benzamide derivatives, tert-butyl hydroperoxide (TBHP) in toluene at 100°C for 2 hours promotes amide formation, followed by column chromatography purification (petroleum ether/ethyl acetate) .
Table 1: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Microwave | 150°C, 30 min, solvent-free | 78 | Rapid, high efficiency |
| TBHP-mediated | Toluene, 100°C, 2 h | 72 | Chemoselective, scalable |
Structural Characterization
The compound’s structure is confirmed through spectroscopic techniques:
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¹H NMR: Aromatic protons of the imidazo[1,2-a]pyridine ring appear as doublets at δ 8.12–8.18 ppm, while the benzamide NH₂ group resonates as a singlet near δ 7.5 ppm .
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FTIR: Stretching vibrations at 1660 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm the benzamide functionality .
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LC-MS: Molecular ion peaks at m/z 250.1 [M+H]⁺ align with the calculated mass .
X-ray crystallography of analogous compounds reveals that the imidazo[1,2-a]pyridine system is nearly planar (mean deviation ≤0.006 Å), with the benzamide substituent oriented at a dihedral angle of 67° relative to the fused ring .
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